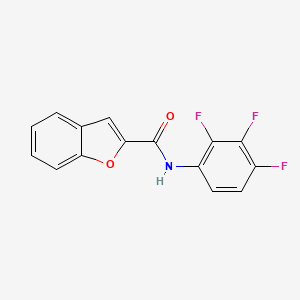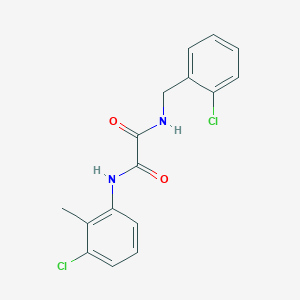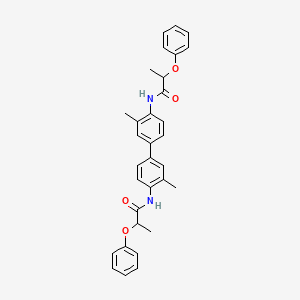![molecular formula C13H18BrNO B5019500 [1-(4-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5019500.png)
[1-(4-bromobenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-bromobenzyl)-3-piperidinyl]methanol, also known as GSK3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β). It has been widely used in scientific research to investigate the role of GSK3β in various physiological and pathological processes.
Mecanismo De Acción
[1-(4-bromobenzyl)-3-piperidinyl]methanolβ is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. This compoundβ is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, apoptosis, and inflammation. This compound acts as a competitive inhibitor of this compoundβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, resulting in the modulation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific pathway and cell type involved. It has been shown to promote cell survival and reduce apoptosis in various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to inhibit inflammatory responses in macrophages and reduce tumor growth in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-bromobenzyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for this compoundβ, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, it also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on [1-(4-bromobenzyl)-3-piperidinyl]methanol. One direction is to investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective this compoundβ inhibitors based on the structure of this compound. In addition, further studies are needed to elucidate the specific downstream signaling pathways and molecular targets of this compoundβ inhibition by this compound.
Métodos De Síntesis
The synthesis of [1-(4-bromobenzyl)-3-piperidinyl]methanol involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
[1-(4-bromobenzyl)-3-piperidinyl]methanol has been extensively used in scientific research to investigate the role of this compoundβ in various physiological and pathological processes, including neurodegenerative diseases, cancer, diabetes, and inflammation. It has been shown to inhibit this compoundβ activity both in vitro and in vivo, leading to a wide range of biological effects.
Propiedades
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRDJBDJMIMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5019417.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5019436.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019440.png)
![4-[5-(3-methoxy-4-propoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5019454.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5019473.png)



![ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5019507.png)

![2-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5019518.png)